2-Allyl-5-methoxy-1,3-dimethylbenzene
Description
2-Allyl-5-methoxy-1,3-dimethylbenzene is a substituted benzene derivative featuring methyl groups at positions 1 and 3, a methoxy group at position 5, and an allyl group at position 2. This structure combines electron-donating (methoxy, methyl) and π-conjugating (allyl) substituents, influencing its physicochemical and reactivity profiles.
Properties
IUPAC Name |
5-methoxy-1,3-dimethyl-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-6-12-9(2)7-11(13-4)8-10(12)3/h5,7-8H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPDEHVSPPZWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC=C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Allyl-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of various functionalized aromatic compounds.
-
Material Science:
- Utilized in the development of novel polymers and resins with specific properties.
- Investigated for its potential use in the fabrication of organic electronic materials.
-
Biological Studies:
- Explored for its biological activity, including potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules.
-
Medicinal Chemistry:
- Investigated as a potential lead compound for the development of new pharmaceuticals.
- Examined for its pharmacological effects and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-allyl-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the allyl and methoxy groups.
Pathways: Modulation of biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include halogenated 1,3-dimethylbenzenes, methoxy-substituted derivatives, and allyl-bearing aromatic systems. Key comparisons are summarized below:
Table 1: Substituent Effects and Properties of Analogous Compounds
Physicochemical Properties
- Solubility: The methoxy group enhances polarity compared to halogenated analogs (e.g., 2-bromo-1,3-dimethylbenzene), but the allyl group introduces hydrophobicity.
- Reactivity : The allyl group enables conjugation or cycloaddition reactions, while the methoxy group directs electrophilic substitution to specific positions. This contrasts with halogenated analogs, where bromo/fluoro substituents favor nucleophilic displacement or cross-coupling reactions .
Biological Activity
2-Allyl-5-methoxy-1,3-dimethylbenzene, also known as anethole , is an aromatic compound found in various essential oils and is recognized for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
- Chemical Formula : C₁₁H₁₄O
- CAS Number : 4180-23-8
- Molecular Weight : 178.23 g/mol
Antioxidant Activity
Research indicates that anethole exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. A study demonstrated that anethole could reduce lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in various cell lines .
Anti-inflammatory Effects
Anethole has been reported to possess anti-inflammatory properties. In animal models, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses .
Anticancer Properties
Several studies have highlighted the anticancer potential of anethole. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. In vitro studies revealed that anethole induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of anethole are diverse:
- Antioxidant Mechanism : Anethole's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.
- Anti-inflammatory Mechanism : By inhibiting the NF-κB pathway, anethole reduces the expression of inflammatory mediators, leading to decreased inflammation.
- Anticancer Mechanism : Anethole triggers apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) .
Case Studies
- Colon Cancer Study : A study explored the effects of anethole on HCT116 colon cancer cells. It was found that treatment with anethole resulted in a dose-dependent increase in apoptosis markers, with significant upregulation of Fas and DR3 receptors .
- Inflammation Model : In a murine model of inflammation, anethole administration significantly reduced paw edema and levels of inflammatory cytokines compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
